Oteracil potassium
Oteracil potassium
Oteracil Potassium is the potassium salt of oxonate, an enzyme inhibitor that modulates 5- fluorouracil (5-FU) toxicity. Potassium oxonate inhibits orotate phosphoribosyltransferase, which catalyzes the conversion of 5-FU to its active or phosphorylated form, FUMP. Upon oral administration, Oxonate is selectively distributed to the intracellular sites of tissues lining the small intestines, producing localized inhibitory effects within the gastrointestinal tract. As a result, 5-FU associated gastrointestinal toxic effects are reduced and the incidence of diarrhea or mucositis is decreased in 5-FU related therapy.
Potassium 2,6-dihydroxytriazinecarboxylate is an organic molecular entity.
Potassium 2,6-dihydroxytriazinecarboxylate is an organic molecular entity.
Brand Name:
Vulcanchem
CAS No.:
2207-75-2
VCID:
VC0538309
InChI:
InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1
SMILES:
C1(=NC(=O)NC(=O)N1)C(=O)O.[K+]
Molecular Formula:
C4H3KN3O4+
Molecular Weight:
196.18 g/mol
Oteracil potassium
CAS No.: 2207-75-2
Inhibitors
VCID: VC0538309
Molecular Formula: C4H3KN3O4+
Molecular Weight: 196.18 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 2207-75-2 |
---|---|
Product Name | Oteracil potassium |
Molecular Formula | C4H3KN3O4+ |
Molecular Weight | 196.18 g/mol |
IUPAC Name | potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid |
Standard InChI | InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1 |
Standard InChIKey | IAPCTXZQXAVYNG-UHFFFAOYSA-M |
Isomeric SMILES | C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
SMILES | C1(=NC(=O)NC(=O)N1)C(=O)O.[K+] |
Canonical SMILES | C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Appearance | Solid powder |
Description | Oteracil Potassium is the potassium salt of oxonate, an enzyme inhibitor that modulates 5- fluorouracil (5-FU) toxicity. Potassium oxonate inhibits orotate phosphoribosyltransferase, which catalyzes the conversion of 5-FU to its active or phosphorylated form, FUMP. Upon oral administration, Oxonate is selectively distributed to the intracellular sites of tissues lining the small intestines, producing localized inhibitory effects within the gastrointestinal tract. As a result, 5-FU associated gastrointestinal toxic effects are reduced and the incidence of diarrhea or mucositis is decreased in 5-FU related therapy. Potassium 2,6-dihydroxytriazinecarboxylate is an organic molecular entity. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Oteracil potassium; Oxonic acid potassium salt; Oxonate, potassium; Potassium azaorotate; Potassium oxonate; |
Reference | 1: Ishizuna K, Ninomiya J, Ogawa T, Kojima M, Tsuji E, Kawashima M, Nozaki M, Yamagishi H, Ueda Y. Effectiveness and safety of tegafur-gimeracil-oteracil potassium (TS-1) for metastatic breast cancer: a single-center retrospective study. Gan To Kagaku Ryoho. 2014 Dec;41(13):2577-82. PubMed PMID: 25596051. 2: Li F, Ju Y, Guan Y, Zhao H. [Tegafur gimeracil oteracil potassium capsule induced acute interstitial lung disease: a case report]. Zhongguo Fei Ai Za Zhi. 2014 Jan;17(1):53-6. doi: 10.3779/j.issn.1009-3419.2014.01.09. Chinese. PubMed PMID: 24398315; PubMed Central PMCID: PMC6000209. 3: Liu H, Wang Y, Li G, Song W, Wang R. Clinical study of tegafur-gimeracil-oteracil potassium capsule (s-1) and oxaliplatin combination chemotherapy in advanced colorectal cancer. J Cancer Res Ther. 2015 Apr-Jun;11(2):331-5. doi: 10.4103/0973-1482.157339. PubMed PMID: 26148595. 4: Otsuka H, Fujii T, Toh U, Iwakuma N, Takahashi R, Mishima M, Takenaka M, Kakuma T, Tanaka M, Shirouzu K. Phase II clinical trial of metronomic chemotherapy with combined irinotecan and tegafur-gimeracil-oteracil potassium in metastatic and recurrent breast cancer. Breast Cancer. 2015 Jul;22(4):335-42. doi: 10.1007/s12282-013-0483-1. Epub 2013 Jul 5. PubMed PMID: 23827973. 5: Wang T, Zhang SF, Qiu MQ, Li QL. Efficacy and safety of S-1 (tegafur, gimeracil, and oteracil potassium) concurrent with 3-dimensional conformal radiotherapy for newly diagnosed squamous cell carcinoma of the lung in elderly patients. Cancer Radiother. 2016 May;20(3):181-6. doi: 10.1016/j.canrad.2015.12.004. Epub 2016 Apr 7. PubMed PMID: 27068497. 6: Jiao Y, Shen Y, Yan H, Liu Y, Tan H, Li J. Short-term clinical effect of conformal radiotherapy combined with tegafur gimeracil oteracil potassium in treating recurrent esophagus cancer. Pak J Med Sci. 2016 Sep-Oct;32(5):1141-1145. PubMed PMID: 27882010; PubMed Central PMCID: PMC5103122. 7: Meng C, Chen X, Luo Z. [Inhibitive effect of celecoxib combined with tegafur gimeracil oteracil potassium on the growth of xenograft tumor of gastric cancer in nude mice]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 May;29(5):458-61. Chinese. PubMed PMID: 23643260. 8: Kawahara H, Watanabe K, Ushigome T, Noaki R, Kobayashi S, Yanaga K. Feasibility study of adjuvant chemotherapy with S-1 (TS-1; tegafur, gimeracil and oteracil potassium) for colorectal cancer. Hepatogastroenterology. 2012 Jan-Feb;59(113):134-7. doi: 10.5754/hge09684. PubMed PMID: 22251528. 9: Lv X, Zhang L, Huang R, Song W. A clinical exploration of neoadjuvant chemotherapy with tegafur, gimeracil, and oteracil potassium capsules combined with oxaliplatin for advanced gastric cancer. Int J Clin Exp Med. 2015 Oct 15;8(10):19030-6. eCollection 2015. PubMed PMID: 26770529; PubMed Central PMCID: PMC4694429. 10: Wan Y, Hui H, Wang X, Wu J, Sun S. [Comparison of the efficacy and safety of capecitabine or tegafur, gimeracil and oteracil potassium capsules combined with oxaliplatin chemotherapy regimens in the treatment of advanced gastric cancer]. Zhonghua Zhong Liu Za Zhi. 2016 Jan;38(1):28-34. doi: 10.3760/cma.j.issn.0253-3766.2016.01.006. Chinese. PubMed PMID: 26796803. 11: Maeda M, Saito Y, Makino Y, Iwase H, Hayashi Y. [The Importance of Medication History Management by Hospital and Community Pharmacists for Oral Anticancer Drug S-1(Tegafur/Gimeracil/Oteracil Potassium)--A Retrospective Study]. Gan To Kagaku Ryoho. 2016 Jan;43(1):79-83. Japanese. PubMed PMID: 26809530. 12: Wang MX, Liu YL, Yang Y, Zhang DM, Kong LD. Nuciferine restores potassium oxonate-induced hyperuricemia and kidney inflammation in mice. Eur J Pharmacol. 2015 Jan 15;747:59-70. doi: 10.1016/j.ejphar.2014.11.035. Epub 2014 Dec 8. PubMed PMID: 25499818. 13: Yamamoto Y, Nakai N, Wakabayashi Y, Okuzawa Y, Asai J, Takenaka H, Katoh N. A case of advanced cutaneous squamous cell carcinoma of the lower eyelid that was successfully treated with tegafur-gimeracil-oteracil potassium monotherapy. J Am Acad Dermatol. 2012 Nov;67(5):e233-4. doi: 10.1016/j.jaad.2012.04.038. PubMed PMID: 23062933. 14: Kinoshita T, Nashimoto A, Yamamura Y, Okamura T, Sasako M, Sakamoto J, Kojima H, Hiratsuka M, Arai K, Sairenji M, Fukushima N, Kimura H, Nakajima T. Feasibility study of adjuvant chemotherapy with S-1 (TS-1; tegafur, gimeracil, oteracil potassium) for gastric cancer. Gastric Cancer. 2004;7(2):104-9. PubMed PMID: 15224197. 15: Tsuda A, Fujiyama J, Miki A, Hori S, Ohtani H, Sawada Y. The first case of phenytoin intoxication associated with the concomitant use of phenytoin and TS-1, a combination preparation of tegafur, gimeracil, and oteracil potassium. Cancer Chemother Pharmacol. 2008 Aug;62(3):427-32. Epub 2007 Nov 17. PubMed PMID: 18026730. 16: Hongyan L, Suling W, Weina Z, Yajie Z, Jie R. Antihyperuricemic effect of liquiritigenin in potassium oxonate-induced hyperuricemic rats. Biomed Pharmacother. 2016 Dec;84:1930-1936. doi: 10.1016/j.biopha.2016.11.009. Epub 2016 Nov 15. PubMed PMID: 27863839. 17: Higashino M, Kawata R, Lee K, Nishikawa S, Ichihara S, Uesugi Y. Radiotherapy concurrent with S-1 and radiotherapy alone for T2N0 glottic carcinoma: a retrospective comparative study. Auris Nasus Larynx. 2014 Aug;41(4):364-8. doi: 10.1016/j.anl.2014.02.001. Epub 2014 Mar 20. PubMed PMID: 24656970. 18: Yano T, Yamazaki K, Maruyama R, Tokunaga S, Shoji F, Higashi H, Takeo S, Ichinose Y, Maehara Y; Lung Oncology Group in Kyushu (LOGIK). Feasibility study of postoperative adjuvant chemotherapy with S-1 (tegaful, gimeracil, oteracil potassium) for non-small cell lung cancer-LOGIK 0601 study. Lung Cancer. 2010 Feb;67(2):184-7. doi: 10.1016/j.lungcan.2009.03.028. Epub 2009 May 5. PubMed PMID: 19409643. 19: Ma L, Zhang S, Yuan Y, Gao J. Hypouricemic actions of exopolysaccharide produced by Cordyceps militaris in potassium oxonate-induced hyperuricemic mice. Curr Microbiol. 2014 Dec;69(6):852-7. doi: 10.1007/s00284-014-0666-9. Epub 2014 Aug 3. PubMed PMID: 25086583. 20: Meng C, Lu Z, Fang M, Zhou X, Dai K, Zhang S, Luo J, Luo Z. Effect of celecoxib combined with chemotherapy drug on malignant biological behaviors of gastric cancer. Int J Clin Exp Pathol. 2014 Oct 15;7(11):7622-32. eCollection 2014. PubMed PMID: 25550798; PubMed Central PMCID: PMC4270618. |
PubChem Compound | 24183644 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume